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molecular formula CH4O13P4S B8254824 Eaton reagent

Eaton reagent

Cat. No. B8254824
M. Wt: 380.00 g/mol
InChI Key: XHQZXHMRBXBPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856507

Procedure details

Eaton's reagent was prepared by adding P2O5 (200 g) in approximately 50 g portions to methanesulfonic acid (2000 mL) at 95° C. under argon with vigorous mechanical stirring. The addition of P2O5 in portions prevented it from forming a hard mass at the bottom of the flask. A clear, very pale brown solution was obtained. Eaton et al. J. Org. Chem., 38, 4071-4073 (1973).
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]12[O:13][P:11]3([O:14][P:4]([O:6][P:7]([O:10]3)([O:9]1)=[O:8])(=[O:5])[O:3]2)=[O:12].[CH3:15][S:16]([OH:19])(=[O:18])=[O:17]>>[CH3:15][S:16]([OH:19])(=[O:18])=[O:17].[O:5]=[P:4]12[O:3][P:2]3([O:9][P:7]([O:10][P:11]([O:13]3)([O:14]1)=[O:12])(=[O:8])[O:6]2)=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
2000 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from forming a hard mass at the bottom of the flask
CUSTOM
Type
CUSTOM
Details
A clear, very pale brown solution was obtained

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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